6-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)hexanoic acid
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Overview
Description
6-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a pyridazinone ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the formation of the pyridazinone ring. This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the pyridazinone ring.
Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Formation of the Hexanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially leading to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenated derivatives and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxides or sulfones, while reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.
Scientific Research Applications
6-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid
- Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate
- 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
6-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanoic acid moiety, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19N3O4S/c20-14(17-9-3-1-2-6-16(22)23)11-19-15(21)8-7-12(18-19)13-5-4-10-24-13/h4-5,7-8,10H,1-3,6,9,11H2,(H,17,20)(H,22,23) |
InChI Key |
UYIPNOGPCPESRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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